molecular formula C23H23NO5 B11397086 methyl [4-methyl-9-(4-methylbenzyl)-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [4-methyl-9-(4-methylbenzyl)-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11397086
M. Wt: 393.4 g/mol
InChI Key: NTLHZXKHLABUPV-UHFFFAOYSA-N
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Description

METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound with a unique structure that includes a chromeno[8,7-e][1,3]oxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multiple steps, including the formation of the chromeno[8,7-e][1,3]oxazin core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the chromeno[8,7-e][1,3]oxazin core through cyclization of appropriate precursors.

    Functional group transformations: Introduction of the methyl and phenyl groups through reactions such as alkylation and arylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE include:

Uniqueness

The uniqueness of METHYL 2-{4-METHYL-9-[(4-METHYLPHENYL)METHYL]-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[4-methyl-9-[(4-methylphenyl)methyl]-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C23H23NO5/c1-14-4-6-16(7-5-14)11-24-12-19-20(28-13-24)9-8-17-15(2)18(10-21(25)27-3)23(26)29-22(17)19/h4-9H,10-13H2,1-3H3

InChI Key

NTLHZXKHLABUPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC(=O)OC)OC2

Origin of Product

United States

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